molecular formula C8H14 B096577 3-Octyne CAS No. 15232-76-5

3-Octyne

Cat. No.: B096577
CAS No.: 15232-76-5
M. Wt: 110.2 g/mol
InChI Key: UDEISTCPVNLKRJ-UHFFFAOYSA-N
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Description

3-Octyne is an organic compound belonging to the alkyne family, characterized by the presence of a carbon-carbon triple bond. Its molecular formula is C₈H₁₄, and it is one of the isomers of octyne, where the triple bond is located between the third and fourth carbon atoms in the chain. This compound is a colorless liquid at room temperature and is known for its reactivity due to the presence of the triple bond.

Scientific Research Applications

3-Octyne has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other industrial chemicals due to its reactivity.

Safety and Hazards

Like many other hydrocarbons, 3-Octyne is a flammable substance. It should be handled with care to prevent fires or explosions. It may also pose health risks if it comes into contact with the skin or if its vapors are inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Octyne can be synthesized through various methods, including:

    Dehydrohalogenation of Vicinal Dihalides: This method involves the elimination of hydrogen halides from vicinal dihalides using a strong base such as sodium amide in liquid ammonia. The reaction proceeds through an E2 elimination mechanism, resulting in the formation of the alkyne.

    Alkylation of Acetylene Derivatives: This method involves the alkylation of acetylene derivatives with appropriate alkyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves the dehydrohalogenation of vicinal dihalides due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperatures and pressures to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Octyne undergoes various chemical reactions, including:

    Hydrogenation: In the presence of a catalyst such as palladium on carbon, this compound can be hydrogenated to form octane.

    Halogenation: Reaction with halogens like chlorine or bromine results in the formation of dihalogenated products.

    Hydrohalogenation: Addition of hydrogen halides like hydrogen chloride or hydrogen bromide leads to the formation of haloalkenes.

    Oxidation: Oxidative cleavage of the triple bond can be achieved using reagents like potassium permanganate, resulting in the formation of carboxylic acids.

Common Reagents and Conditions:

    Hydrogenation: Palladium on carbon catalyst, hydrogen gas, room temperature.

    Halogenation: Chlorine or bromine, room temperature.

    Hydrohalogenation: Hydrogen chloride or hydrogen bromide, room temperature.

    Oxidation: Potassium permanganate, acidic or neutral conditions.

Major Products Formed:

    Hydrogenation: Octane.

    Halogenation: Dihalogenated octanes.

    Hydrohalogenation: Haloalkenes.

    Oxidation: Carboxylic acids.

Comparison with Similar Compounds

    1-Octyne: Triple bond between the first and second carbon atoms.

    2-Octyne: Triple bond between the second and third carbon atoms.

Comparison:

    Reactivity: 3-Octyne is more reactive than 1-Octyne and 2-Octyne due to the position of the triple bond, which makes it more accessible to reagents.

    Physical Properties: All three isomers are colorless liquids at room temperature, but their boiling points and densities may vary slightly due to the position of the triple bond.

    Applications: While all three isomers are used in organic synthesis, this compound is preferred in certain reactions due to its unique reactivity profile.

Properties

IUPAC Name

oct-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEISTCPVNLKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871238
Record name 3-Octyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15232-76-5
Record name 3-Octyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15232-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oct-3-yne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015232765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Octyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oct-3-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.694
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3-Octyne?

A1: this compound is characterized by the following:

    Q2: Has research explored the use of this compound in catalytic reactions?

    A2: While the provided research snippets don't directly address the catalytic properties of this compound, it's important to note that alkynes, in general, can be involved in various catalytic reactions. Research in organometallic chemistry often explores the use of alkynes as substrates or ligands in transition metal-catalyzed reactions. Further investigation is needed to determine specific catalytic applications of this compound.

    Q3: What analytical techniques are commonly employed to study this compound?

    A: Analytical methods are crucial for characterizing and quantifying this compound. While the excerpts don't delve into specific analytical techniques for this compound, gas chromatography coupled with mass spectrometry (GC-MS) is commonly used to analyze alkynes, including compounds present in complex mixtures like bio-oil. [, ]

    Q4: Have there been any studies on the environmental impact of this compound?

    A4: The provided research snippets don't offer information on the environmental impact or degradation of this compound. Given the increasing focus on sustainability, investigating the ecotoxicological effects and exploring strategies to mitigate any negative impacts associated with this compound is essential for responsible development and application.

    Q5: How has research on this compound and related compounds evolved historically?

    A: The study of acetylenic compounds, including this compound, has a rich history in organic chemistry. Early research, like the investigation of Raman spectra in the 1940s, focused on understanding the fundamental properties of these molecules. [] As the field progressed, research explored the synthesis, reactivity, and potential applications of acetylenic compounds. Today, researchers continue to investigate these compounds in various contexts, including material science, catalysis, and medicinal chemistry.

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